molecular formula C21H20N2O3 B11180379 N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide

N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11180379
M. Wt: 348.4 g/mol
InChI Key: RNJAEQGPJHJVIR-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, two methoxy groups, and a pyridin-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with benzylamine and 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both methoxy and pyridin-2-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-3,5-dimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O3/c1-25-18-12-17(13-19(14-18)26-2)21(24)23(20-10-6-7-11-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

RNJAEQGPJHJVIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)OC

Origin of Product

United States

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